Product packaging for JWH-398(Cat. No.:CAS No. 1292765-18-4)

JWH-398

Cat. No.: B608282
CAS No.: 1292765-18-4
M. Wt: 375.9 g/mol
InChI Key: IUWBHGFOHXVVKV-UHFFFAOYSA-N

Description

Historical Context and Nomenclature within Synthetic Cannabinoid Research

The history of JWH-398 is intertwined with the extensive research conducted by Professor John W. Huffman and his team at Clemson University. ontosight.ailcms.czwikipedia.org Their work in synthesizing a wide array of cannabinoid mimetics in the 1990s and early 2000s aimed to elucidate the structure-activity relationships of compounds interacting with cannabinoid receptors. dusunenadamdergisi.orgresearchgate.net This systematic approach led to the creation of numerous compounds, many of which are identified by the prefix "JWH," honoring Professor Huffman. lcms.cznih.gov this compound is one such compound, synthesized as part of this research effort to explore how modifications to chemical structure influence binding affinity and activity at cannabinoid receptors. researchgate.net The nomenclature "this compound" reflects its origin from this specific research group and its place within their numbered series of synthesized compounds. lcms.czwikipedia.org While initially developed for academic investigation, this compound, like other JWH compounds such as JWH-018 and JWH-073, was later identified as an ingredient in unregulated herbal products marketed as "Spice" or "K2." researchgate.netwikipedia.orgnih.goveuropa.eu This unexpected emergence in the illicit market significantly broadened the scope and urgency of scientific inquiry into its properties and potential effects.

Classification and Structural Lineage within the Naphthoylindole Class

This compound is classified as a synthetic cannabinoid belonging to the naphthoylindole structural class. wikipedia.orgeuropa.eu This classification is based on its core chemical structure, which features an indole (B1671886) ring system linked to a naphthalene (B1677914) group via a ketone (carbonyl) linker. ontosight.aiontosight.aiunodc.org Specifically, this compound is chemically known as (4-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone. ontosight.ainih.govcaymanchem.comfda.gov

The structural lineage of this compound can be traced within the broader family of aminoalkylindoles, a major group of synthetic cannabinoids. unodc.orgunodc.org Within this group, naphthoylindoles are characterized by the attachment of a naphthoyl group to the indole core. This compound is a substituted naphthoylindole, featuring a chlorine atom at the 4-position of the naphthyl ring and a pentyl chain attached to the nitrogen atom of the indole ring. ontosight.aiontosight.ai This specific arrangement of functional groups is crucial for its interaction with cannabinoid receptors. ontosight.aiontosight.ainih.gov Other notable naphthoylindoles from the JWH series include JWH-018 and JWH-073, which differ in the substitution patterns on the naphthyl ring or the length of the N-alkyl chain. europa.euunodc.orgunodc.org The systematic variation of these structural elements within the JWH series allowed researchers to investigate the impact of specific chemical modifications on cannabinoid receptor binding and activity, placing this compound within a well-defined structural lineage aimed at understanding these relationships. researchgate.net

The chemical structure of this compound can be represented by the molecular formula C₂₄H₂₂ClNO and it has a molecular weight of 375.9 g/mol . ontosight.aiwikipedia.orgnih.govfda.gov

Property Value Source
Molecular Formula C₂₄H₂₂ClNO ontosight.aiwikipedia.orgnih.govfda.gov
Molecular Weight 375.9 g/mol (approx. 375.89 g/mol) ontosight.aiwikipedia.orgnih.govfda.gov
IUPAC Name (4-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone ontosight.ainih.govcaymanchem.comfda.gov
PubChem CID 57458928 nih.gov
CAS Number 1292765-18-4 wikipedia.orgcaymanchem.com
InChIKey IUWBHGFOHXVVKV-UHFFFAOYSA-N nih.govcaymanchem.comfda.govuni.lu

Rationale for Academic Investigation of this compound

The academic investigation of this compound, like other synthetic cannabinoids developed by the Huffman group and others, is rooted in fundamental scientific curiosity and the pursuit of knowledge regarding the endocannabinoid system. ontosight.aieuropa.eu The rationale can be broadly categorized into two key areas: understanding cannabinoid system interactions and contributing to the synthetic cannabinoid research landscape.

Understanding Cannabinoid System Interactions

A primary driver for synthesizing and studying compounds like this compound is to gain a deeper understanding of how the cannabinoid system functions. ontosight.aieuropa.eu This system, comprising cannabinoid receptors (primarily CB₁ and CB₂), endogenous ligands (endocannabinoids), and the enzymes involved in their synthesis and degradation, plays a crucial role in regulating a wide range of physiological processes, including pain sensation, mood, memory, and appetite. ontosight.aiatk.gov.tr By creating synthetic ligands with specific structural features, researchers can probe the binding sites and activation mechanisms of CB₁ and CB₂ receptors. researchgate.netnih.gov this compound, as an agonist at both CB₁ and CB₂ receptors, provides a tool to investigate the downstream effects of activating these receptors. wikipedia.orgcaymanchem.com Studies involving this compound and its analogs contribute to mapping the complex signaling pathways mediated by cannabinoid receptors and differentiating the roles of CB₁ and CB₂ receptors in various tissues and physiological responses. nih.gov The mild selectivity of this compound for CB₁ receptors (with Kᵢ values of 2.3 nM for CB₁ and 2.8 nM for CB₂) highlights its utility in studies aimed at understanding the nuances of receptor binding and activation profiles. wikipedia.orgcaymanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H22ClNO B608282 JWH-398 CAS No. 1292765-18-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClNO/c1-2-3-8-15-26-16-21(19-11-6-7-12-23(19)26)24(27)20-13-14-22(25)18-10-5-4-9-17(18)20/h4-7,9-14,16H,2-3,8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWBHGFOHXVVKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40156131
Record name JWH-398
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URL https://comptox.epa.gov/dashboard/DTXSID40156131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1292765-18-4
Record name (4-Chloro-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JWH-398
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JWH-398
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-398
Source FDA Global Substance Registration System (GSRS)
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Chemical Synthesis and Structural Modifications for Research

Established Synthetic Pathways of JWH-398

This compound can be synthesized through established chemical procedures. One method involves the alkylation of 3-(4-chloro-1-naphthoyl)indole. nih.gov This procedure utilizes 3-(4-chloro-1-naphthoyl)indole, crushed potassium hydroxide (B78521) (KOH), and 1-bromopentane. clemson.edunih.gov The reaction is typically carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO). clemson.edu After the reaction, the product, this compound, can be obtained as a brown oil following chromatographic purification. nih.gov This alkylation approach is a common strategy for synthesizing N-alkylated indole (B1671886) derivatives in the JWH series. nih.gov

Another general approach for synthesizing naphthoylindoles involves the direct acylation of the appropriate N-alkylindole with an acid chloride derived from a substituted 1-naphthoic acid. While this compound was specifically reported to be synthesized via the alkylation route, similar compounds like JWH-400 (the 1-propyl analog) were prepared by both direct acylation of 1-propylindole and alkylation of 3-(4-chloro-1-naphthoyl)indole, indicating the potential for alternative pathways depending on the specific indole and acylating agents. nih.gov

Design and Synthesis of Deuterated Analogs for Mechanistic Studies

Deuteration, the replacement of hydrogen atoms with deuterium (B1214612) isotopes, is a valuable tool in mechanistic studies and drug research. nih.govnih.gov Deuterated analogs can be used to investigate metabolic pathways, improve pharmacokinetic properties, and understand reaction mechanisms due to the kinetic isotope effect. nih.govnih.gov

For this compound, deuterated analogs, such as JWH 398 N-pentanoic acid metabolite-d₅ and JWH 398 N-(5-hydroxypentyl) metabolite-d₅, have been synthesized. caymanchem.combertin-bioreagent.com These labeled versions contain deuterium atoms at specific positions, often within the pentyl chain or the resulting metabolite structures. caymanchem.combertin-bioreagent.com The synthesis of deuterated compounds can be achieved through various methods, including hydrogen-deuterium exchange reactions catalyzed by systems like Pd/C in the presence of D₂O. nih.gov While specific detailed synthetic procedures for deuterated this compound analogs were not extensively detailed in the search results, the availability of these labeled compounds from chemical suppliers indicates that established deuteration techniques are applied to this compound and its metabolites for research purposes, particularly in analytical and forensic applications like mass spectrometry. caymanchem.combertin-bioreagent.comcaymanchem.combertin-bioreagent.com

Preparation of Metabolites for Research Standards and Characterization

Understanding the metabolism of this compound is crucial for forensic toxicology and pharmacological research. This compound undergoes metabolic transformations in biological systems, primarily through phase I and phase II reactions. google.comdshs-koeln.de Phase I metabolism often involves hydroxylation of the N-alkyl chain or the indole ring, while phase II metabolism can include glucuronidation of these hydroxylated products or carboxylation of the alkyl chain. google.comdshs-koeln.denih.govnih.gov

Key metabolites of this compound that are relevant for research standards and characterization include hydroxylated derivatives on the pentyl chain and the N-pentanoic acid metabolite. caymanchem.combertin-bioreagent.comcaymanchem.comglpbio.com For example, JWH 398 N-(5-hydroxypentyl) metabolite and JWH 398 N-(4-hydroxypentyl) metabolite are expected phase I metabolites resulting from monohydroxylation of the pentyl chain. caymanchem.comglpbio.com The JWH 398 N-pentanoic acid metabolite is another important phase I metabolite, resulting from the oxidation of the terminal carbon of the pentyl chain. caymanchem.combertin-bioreagent.com

These metabolites are prepared synthetically to serve as analytical reference standards for the identification and quantification of this compound exposure in biological samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netgoogle.com The synthesis of metabolites often involves targeted chemical reactions that mimic the biological transformation pathways. While detailed synthetic procedures for all this compound metabolites were not found, the availability of these compounds as research standards implies established synthetic routes for their preparation. caymanchem.combertin-bioreagent.comcaymanchem.comglpbio.com The characterization of these synthesized metabolites is typically performed using analytical techniques such as NMR and mass spectrometry to confirm their structure and purity. nih.govresearchgate.net

Data on the detection and quantification of this compound metabolites in biological samples highlights their importance as research standards. For instance, LC-MS/MS methods have been developed for the simultaneous quantification of various synthetic cannabinoid metabolites, including this compound N-hydroxypentyl metabolites, in urine samples. researchgate.net

Here is a table summarizing some key this compound metabolites used as research standards:

Metabolite NameProposed Formation PathwayPubChem CID
JWH 398 N-(5-hydroxypentyl) metabolitePhase I (Hydroxylation of pentyl chain)1379604-69-9 caymanchem.com
JWH 398 N-(4-hydroxypentyl) metabolitePhase I (Hydroxylation of pentyl chain)1537889-06-7 nih.gov
JWH 398 N-pentanoic acid metabolitePhase I (Oxidation of pentyl chain)Not readily available in search results

Pharmacological Characterization at Cannabinoid Receptors

Receptor Binding Affinity Studies

Receptor binding affinity studies provide crucial information about how strongly a compound interacts with a receptor. Affinity is typically expressed as the equilibrium dissociation constant (K_i), where a lower K_i value indicates higher binding affinity.

Equilibrium Dissociation Constants (K_i) for CB1 and CB2 Receptors

Studies have determined the binding affinities of JWH-398 for both CB1 and CB2 receptors. This compound has been reported to have a K_i value of 2.3 nM for the CB1 receptor and 2.8 nM for the CB2 receptor. wikipedia.orgcaymanchem.comresearchgate.net These values indicate high affinity for both receptor subtypes. service.gov.uk

Here is a summary of the reported K_i values for this compound:

ReceptorK_i (nM)Source
CB12.3 wikipedia.orgcaymanchem.comresearchgate.net
CB22.8 wikipedia.orgcaymanchem.comresearchgate.net

Receptor Selectivity Profiles

Receptor selectivity refers to the preference of a compound for one receptor subtype over another. This compound exhibits mild selectivity for the CB1 receptor compared to the CB2 receptor, as indicated by its slightly lower K_i value for CB1. wikipedia.org

Receptor Agonism and Intrinsic Efficacy Assessment

Beyond just binding, it is important to understand whether a compound activates the receptor (agonism) and to what extent (intrinsic efficacy). This is often assessed through functional assays that measure downstream signaling events triggered by receptor activation. Both CB1 and CB2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (G_i/o). eurofinsdiscovery.comolemiss.edu

G-protein Activation Assays (e.g., [35S]GTPγS Binding)

The [35S]GTPγS binding assay is a common method to assess G-protein activation, a key step in the signaling cascade initiated by activated GPCRs. An increase in [35S]GTPγS binding indicates that the compound is acting as an agonist. While specific [35S]GTPγS binding data for this compound were not explicitly found in the provided search results, studies on structurally similar synthetic cannabinoids, such as JWH-018 and its metabolites, have utilized this assay to characterize their intrinsic efficacy at CB1 receptors. nih.govantoniocasella.eu These studies show that some synthetic cannabinoids can act as full agonists at CB1 receptors, producing high levels of G-protein activation. nih.govantoniocasella.eu Given the structural similarity and reported agonism of this compound at CB receptors, it is likely that this compound also demonstrates agonist activity in such assays.

cAMP Modulation Studies

CB1 and CB2 receptor activation, being coupled to G_i/o proteins, typically leads to the inhibition of adenylyl cyclase, the enzyme responsible for producing cyclic AMP (cAMP). olemiss.edu Therefore, a decrease in intracellular cAMP levels is indicative of CB receptor agonism. Studies on the modulation of cAMP levels can further characterize the functional activity of this compound at cannabinoid receptors. While direct cAMP modulation data for this compound were not found, research on other cannabinoid agonists has demonstrated that they can inhibit adenylyl cyclase activity and reduce cAMP levels via CB receptor activation. mdpi.com The modulation of cAMP signaling is a well-established downstream effect of CB1 and CB2 receptor activation. otago.ac.nzresearchgate.net

Comparative Pharmacology with Endogenous Cannabinoids and Δ9-THC

Comparing the pharmacological profile of this compound to endogenous cannabinoids (like anandamide (B1667382) and 2-arachidonoylglycerol) and Δ9-THC (the primary psychoactive component of cannabis) provides context for its activity. nih.govnih.gov

This compound, like many synthetic cannabinoids, generally exhibits higher binding affinity for cannabinoid receptors than Δ9-THC. antoniocasella.euplos.orgwikipedia.org For example, JWH-018, a closely related compound, has significantly higher affinity for CB1 receptors than Δ9-THC. antoniocasella.euplos.org This higher affinity often translates to greater potency in functional assays. wikipedia.orgdusunenadamdergisi.org

Furthermore, many synthetic cannabinoids, including those structurally related to this compound, have been characterized as full agonists at CB1 and CB2 receptors, whereas Δ9-THC is generally considered a partial agonist. nih.govnih.govwikipedia.org This difference in intrinsic efficacy means that synthetic cannabinoids can potentially produce a greater maximal response at the receptor compared to Δ9-THC. wikipedia.org

Here's a table comparing the approximate binding affinities of this compound, Δ9-THC, and JWH-018:

CompoundCB1 K_i (nM)CB2 K_i (nM)
This compound2.3 wikipedia.orgcaymanchem.comresearchgate.net2.8 wikipedia.orgcaymanchem.comresearchgate.net
Δ9-THC10.2 - 80.3 (range from different studies) service.gov.ukantoniocasella.euplos.org~1157 (EC50) wikipedia.org
JWH-0181.2 - 9.0 (range from different studies) antoniocasella.euplos.orgwikipedia.org2.9 - 2.94 (range from different studies) researchgate.netwikipedia.org

Note: K_i and EC50 values are different measures, but the table illustrates the general trend of higher affinity for synthetic cannabinoids compared to Δ9-THC.

The higher potency and potentially full agonism of synthetic cannabinoids like this compound at CB receptors are key pharmacological differences compared to Δ9-THC. wikipedia.org

Interactions with Non-Cannabinoid Receptor Systems

Screening for Off-Target Receptor Binding Affinities

Studies have examined the binding affinities of first-generation indole-derived synthetic cannabinoids, including some from the JWH series, at a range of non-cannabinoid receptors. In contrast to their relatively strong affinities for cannabinoid receptors, the binding affinities of these compounds at non-cannabinoid receptors were generally found to be weak or negligible nih.govnih.gov.

Specifically, screening of several synthetic cannabinoids did not show significant affinity for various receptor subtypes, including those for norepinephrine, histamine, opioids, sigma receptors, GABAA, or benzodiazepines nih.gov. While this compound was part of the group of synthetic cannabinoids studied in this context, the specific, detailed binding affinity data (e.g., Ki values) for this compound at a broad panel of non-cannabinoid receptors are not explicitly detailed in the provided search results nih.govnih.gov. However, the general finding across this class of compounds suggests that significant high-affinity binding to these common neurotransmitter receptors is unlikely for this compound nih.govnih.gov.

Assessment of Functional Interactions with Non-Cannabinoid Receptors

The assessment of functional interactions with non-cannabinoid receptors aims to determine if this compound elicits a biological response through these alternative targets, even if binding affinity is low. While direct functional interaction data specifically for this compound at non-cannabinoid receptors is limited in the provided information, the broader context of synthetic cannabinoid research indicates that some synthetic cannabinoids may interact with non-cannabinoid receptor targets. This could occur through direct binding to receptors such as the vanilloid type 1 receptor (TRPV1) or indirectly through the formation of heterodimers between CB1 receptors and other receptors like D2 dopamine, μ-opioid, or orexin-1 receptors dusunenadamdergisi.org.

However, the pharmacological implications of such potential non-cannabinoid receptor activation by synthetic cannabinoids, including this compound, are not yet fully determined dusunenadamdergisi.org. The observed effects of synthetic cannabinoids that differ from those of Δ9-tetrahydrocannabinol (THC) may be related to their higher potencies and/or efficacies at CB1 receptors, but actions at non-cannabinoid receptors or via different signaling pathways cannot be definitively ruled out without further specific investigation nih.govnih.gov.

Based on the available information, while this compound is known to be a potent cannabinoid receptor agonist, comprehensive data detailing its specific binding affinities and functional interactions with a wide array of non-cannabinoid receptor systems is not extensively reported in the provided search results. The general trend observed in studies of similar first-generation synthetic cannabinoids suggests limited high-affinity binding to a standard panel of non-cannabinoid targets nih.govnih.gov.

Metabolism and Biotransformation Pathways

Phase I Metabolic Transformations

Phase I metabolism introduces or exposes polar functional groups on the JWH-398 molecule through reactions such as hydroxylation, N-dealkylation, and other oxidative processes neu.edu.tr. These reactions often serve as a prelude to Phase II conjugation.

Hydroxylation Pathways

Hydroxylation is a principal Phase I metabolic pathway for this compound and related synthetic cannabinoids nih.govcaymanchem.comwikipedia.orgdshs-koeln.depsu.edunih.gov. This process involves the addition of a hydroxyl group (-OH) to various positions on the molecule. Key sites of hydroxylation include the N-alkyl chain, the indole (B1671886) ring, and the naphthalene (B1677914) moiety.

On the N-pentyl chain attached to the indole nitrogen, hydroxylation commonly occurs at the terminal carbon (ω-hydroxylation) and the penultimate carbon (ω-1 hydroxylation) caymanchem.comwikipedia.orgnih.gov. Specific hydroxylated metabolites of this compound, such as JWH 398 N-(4-hydroxypentyl) metabolite (an ω-1 hydroxylation product) and JWH 398 N-(5-hydroxypentyl) metabolite (an ω-hydroxylation product), have been identified nih.govcaymanchem.comcaymanchem.comgoogle.comloinc.orggoogle.com. Studies on structurally similar compounds like JWH-018 and JWH-073 have shown that hydroxylation can also occur at multiple positions on the indole ring and the naphthalene ring system nih.govcaymanchem.comdshs-koeln.depsu.edu. The specific positions and prevalence of hydroxylation on the indole and naphthalene moieties of this compound are expected to follow similar patterns to these closely related compounds.

N-Dealkylation Mechanisms

N-dealkylation is another significant Phase I metabolic route for synthetic cannabinoids with an N-alkyl chain, including this compound nih.govwikipedia.orgdshs-koeln.depsu.edunih.gov. This reaction involves the oxidative cleavage of the alkyl chain from the nitrogen atom of the indole ring, resulting in the formation of a despentyl metabolite. This metabolite lacks the pentyl chain and is often subject to further metabolism, such as hydroxylation nih.govwikipedia.orgpsu.edu. The N-dealkylated metabolite of this compound is an anticipated biotransformation product based on the metabolic profiles of analogous compounds.

Other Oxidative Biotransformations

Beyond hydroxylation and N-dealkylation, other oxidative biotransformations can contribute to the Phase I metabolism of this compound. Carboxylation of the N-alkyl side chain is a notable pathway, leading to the formation of a carboxylic acid metabolite nih.govcaymanchem.comdshs-koeln.depsu.edunih.gov. The JWH 398 N-pentanoic acid metabolite, where the terminal carbon of the pentyl chain is oxidized to a carboxylic acid group, has been identified caymanchem.com. Arene oxidation of the naphthalene ring system, potentially leading to dihydrodiol formation, has also been observed for related compounds nih.govdshs-koeln.de.

Enzymatic Isoforms Involved in Phase I Metabolism

The Phase I metabolic transformations of this compound are primarily catalyzed by a superfamily of enzymes known as cytochrome P450 (CYP) enzymes nih.govmdpi.comwikipedia.orgdntb.gov.uanih.govnih.gov. These enzymes are crucial in oxidizing a wide range of xenobiotics, including synthetic cannabinoids wikipedia.org. Studies investigating the metabolism of related naphthoylindoles like JWH-018 and JWH-019 have identified specific CYP isoforms involved mdpi.comnih.govnih.gov. Enzymes such as CYP3A4, CYP2D6, CYP2C19, CYP3A5, CYP1A2, and CYP2C9 have been implicated in the mono- and di-hydroxylation, as well as N-dealkylation, of these compounds dshs-koeln.demdpi.comnih.govnih.gov. Based on the structural similarities, it is highly probable that a similar set of CYP isoforms are responsible for the Phase I metabolism of this compound.

Phase II Metabolic Transformations

Phase II metabolism involves the conjugation of Phase I metabolites or the parent compound with endogenous molecules, such as glucuronic acid, sulfate, or glutathione (B108866) drughunter.com. These conjugation reactions typically result in the formation of highly polar conjugates that are readily excreted neu.edu.trdrughunter.com.

Glucuronidation Pathways

Glucuronidation is the predominant Phase II metabolic pathway for the metabolites of this compound and other synthetic cannabinoids caymanchem.comwikipedia.orgdshs-koeln.deuts.edu.aunih.govpsu.edudrughunter.com. This process involves the conjugation of glucuronic acid to a hydroxyl, carboxyl, or other suitable functional group on the metabolite, catalyzed by UDP-glucuronosyltransferases (UGTs) dshs-koeln.denih.govdrughunter.com. Hydroxylated and carboxylated metabolites of this compound are readily glucuronidated, significantly increasing their water solubility and facilitating their elimination in urine caymanchem.compsu.edu. Research on the glucuronidation of metabolites from related synthetic cannabinoids like JWH-018 and JWH-073 has identified several UGT isoforms involved, including UGT1A1, UGT1A3, UGT1A4, UGT1A9, UGT1A10, and UGT2B7 dshs-koeln.denih.gov. These UGTs are likely to play a significant role in the glucuronidation of this compound metabolites as well.

Carboxylation of Metabolites

Carboxylation is a significant metabolic step for synthetic cannabinoids with an alkyl side chain, often occurring after initial phase I oxidation, such as hydroxylation. This process converts a terminal or subterminal methyl group on the alkyl chain into a carboxyl group, resulting in a more polar metabolite. caymanchem.comnih.gov For this compound, carboxylation of the pentyl side chain is an expected metabolic transformation, leading to the formation of carboxylated metabolites like the N-pentanoic acid metabolite. google.comcaymanchem.combertin-bioreagent.com

Enzymatic Isoforms Involved in Phase II Metabolism (e.g., UDP-Glucuronosyltransferases)

Phase II metabolism involves the conjugation of phase I metabolites or the parent compound with endogenous molecules like glucuronic acid, sulfate, or glutathione. upol.czdrughunter.comresearchgate.net This process, primarily mediated by transferase enzymes, significantly increases the water solubility of the metabolites, promoting their excretion, mainly in urine. upol.czdrughunter.com

UDP-Glucuronosyltransferases (UGTs) are key enzymes in phase II metabolism, catalyzing the conjugation of glucuronic acid to various substrates, including hydroxylated and carboxylated synthetic cannabinoid metabolites. upol.czajpps.orgnih.gov Studies on the metabolism of structurally similar synthetic cannabinoids like JWH-018 and JWH-073 have shown that UGT isoforms such as UGT1A1, UGT1A3, UGT1A9, UGT1A10, and UGT2B7 are involved in the glucuronidation of their hydroxylated and carboxylated metabolites. nih.gov While specific data for this compound is less extensively documented in the provided sources, it is highly probable that similar UGT isoforms are involved in the glucuronidation of this compound metabolites, given the structural similarities and common metabolic pathways of naphthoylindole synthetic cannabinoids. nih.govnih.gov

Identification and Characterization of Major Metabolites

The metabolism of this compound yields several metabolites. Key metabolic transformations include hydroxylation at various positions on the molecule, such as the pentyl side chain, the indole ring, and the chloronaphthalene group. nih.gov Carboxylation of the pentyl chain is also a significant metabolic pathway. google.comcaymanchem.combertin-bioreagent.com

Identified metabolites of this compound include hydroxylated derivatives on the pentyl chain, such as JWH 398 N-(4-hydroxypentyl) metabolite and JWH 398 N-(5-hydroxypentyl) metabolite. nih.govcaymanchem.comcaymanchem.comloinc.orgloinc.org Another important metabolite is the product of carboxylation, JWH 398 N-pentanoic acid metabolite. google.comcaymanchem.combertin-bioreagent.com These metabolites, particularly the hydroxylated and carboxylated forms, can be detected in biological samples like urine and serum, often in their glucuronidated forms. google.comgoogle.comcaymanchem.com Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used for the identification and characterization of these metabolites. biosynth.comcaymanchem.com

Here is a table summarizing some identified metabolites of this compound:

Metabolite NameProposed Metabolic Pathway(s)Detection in Biological Samples
JWH 398 N-(4-hydroxypentyl) metaboliteHydroxylation (ω-1)Serum, Urine caymanchem.com
JWH 398 N-(5-hydroxypentyl) metaboliteHydroxylation (ω)Blood, Urine loinc.orgloinc.org
JWH 398 N-pentanoic acid metaboliteCarboxylationExpected (Phase I) caymanchem.combertin-bioreagent.com

Retention of Pharmacological Activity by Metabolites

While the parent compound this compound is an agonist at cannabinoid receptors wikipedia.org, the pharmacological activity of its metabolites can vary. For synthetic cannabinoids in general, phase I hydroxylated metabolites have been shown to retain significant affinity and activity at cannabinoid receptors, particularly the CB₁ receptor. caymanchem.comantoniocasella.euoup.comdusunenadamdergisi.org Studies on similar compounds like JWH-018 and JWH-073 indicate that their monohydroxylated metabolites can retain intermediate to high CB₁ receptor affinity and exhibit a range of activity from neutral antagonist to partial agonist. caymanchem.com

For this compound specifically, while JWH 398 N-(4-hydroxypentyl) metabolite is an expected phase I metabolite detectable in serum and urine, its physiological properties have yet to be fully determined. caymanchem.com However, based on the activity of similar hydroxylated metabolites of other synthetic cannabinoids, it is plausible that some hydroxylated metabolites of this compound may retain some degree of pharmacological activity. caymanchem.comoup.com Carboxylated metabolites, such as the N-pentanoic acid metabolite, are generally considered to have reduced or no significant pharmacological activity compared to the parent compound or hydroxylated metabolites, as carboxylation typically facilitates excretion and detoxification. caymanchem.combertin-bioreagent.com

In Vitro Metabolism Modeling (e.g., Human Liver Microsomes, Recombinant Enzymes)

In vitro metabolism studies are widely used to investigate the biotransformation of synthetic cannabinoids like this compound. Human liver microsomes (HLMs) are a common in vitro system used to mimic hepatic phase I metabolism, which is primarily mediated by cytochrome P450 (CYP) enzymes. nih.govdntb.gov.ualjmu.ac.uk Incubation of synthetic cannabinoids with HLMs allows for the identification of phase I metabolites, such as hydroxylated and N-dealkylated products. nih.govdntb.gov.ua

Studies using HLMs and recombinant human CYP isoforms have been instrumental in identifying the specific enzymes involved in the phase I metabolism of synthetic cannabinoids like JWH-018 and AM2201, showing the involvement of enzymes such as CYP2C9 and CYP1A2. nih.gov While specific detailed studies on this compound with recombinant enzymes were not extensively found in the provided results, it is likely that similar CYP isoforms are involved in its phase I oxidation.

In addition to HLMs, recombinant UDP-Glucuronosyltransferase (UGT) enzymes are used in vitro to study phase II glucuronidation. nih.gov These studies help identify the specific UGT isoforms responsible for conjugating hydroxylated and carboxylated metabolites, providing insights into the enzymes driving the elimination of these compounds. nih.gov

In Vivo Metabolism Studies in Preclinical Animal Models

Studies involving the administration of synthetic cannabinoids to animals and subsequent analysis of biological samples like urine, blood, and brain have helped confirm the presence of metabolites identified in in vitro studies and reveal additional metabolic pathways or species-specific differences. wikipedia.orgresearchgate.net For example, studies in mice have shown the presence of hydroxylated and carboxylated metabolites of synthetic cannabinoids in urine and blood. wikipedia.orgnih.gov While direct in vivo metabolism studies specifically focused on this compound in preclinical animal models were not prominently detailed in the search results, research on structurally related compounds like JWH-018 and JWH-073 in rats and mice provides a general understanding of the in vivo metabolic processes expected for this compound. wikipedia.orgnih.gov These studies often utilize techniques like GC-MS/MS and LC-MS/MS for metabolite detection and identification in complex biological matrices. wikipedia.org

Analytical Methodologies for Detection and Quantification

Sample Preparation Techniques for Various Matrices

Effective sample preparation is crucial to isolate JWH-398 and its metabolites from complex matrices, remove interfering substances, and concentrate the analytes to achieve adequate sensitivity for detection and quantification. Biological matrices such as urine, blood, serum, and oral fluid require specific preparation methods. researchgate.netuoa.grpsu.edunih.govgtfch.orggoogle.comresearchgate.netoup.com Plant materials, often encountered in seized samples, also necessitate appropriate extraction procedures. caymanchem.comunodc.orgpsu.edu

Extraction Methods (e.g., Liquid-Liquid Extraction, Solid Phase Extraction)

Several extraction techniques are applied to isolate this compound and its metabolites from different matrices.

Liquid-Liquid Extraction (LLE): LLE is a common method used for the extraction of synthetic cannabinoids, including this compound and its metabolites, from biological fluids like urine and blood. researchgate.netpsu.edugtfch.org This technique involves partitioning the analytes between two immiscible liquid phases. For urine samples, LLE can be performed after pH adjustment, typically to an alkaline pH (e.g., pH 8-9), using organic solvents such as chloroform (B151607) or 1-chlorobutane. psu.edugtfch.org The organic phase containing the extracted analytes is then separated and evaporated before chromatographic analysis. psu.edugtfch.org Salting-out liquid-liquid extraction (SALLE) using ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) has also been described for the extraction of synthetic cannabinoid metabolites, including this compound metabolites, from urine. uoa.gr

Solid Phase Extraction (SPE): SPE is another widely used technique for sample cleanup and enrichment of synthetic cannabinoids and their metabolites from biological matrices like urine and serum. researchgate.netpsu.edugtfch.orgresearchgate.net This method utilizes a solid stationary phase to selectively retain the analytes while the matrix components are washed away. Various SPE sorbents, such as C18, have been employed. gtfch.orgresearchgate.net For urine samples, SPE can be performed on hydrolyzed urine. psu.edu Supported-liquid extraction (SLE) columns have also been successfully used for the extraction of synthetic cannabinoid metabolites, including those of this compound, from urine. nih.govnih.govresearchgate.netnih.gov This method involves the sample being absorbed onto an inert support, and the analytes are then eluted with an organic solvent. nih.govnih.govresearchgate.netnih.gov

Protein Precipitation: For matrices like blood or serum, protein precipitation is often an initial step to remove proteins that can interfere with downstream analysis. researchgate.netnih.gov Acetonitrile is a common solvent used for protein precipitation in the analysis of synthetic cannabinoids in whole blood. nih.gov

For the analysis of synthetic cannabinoids in plant materials, extraction with organic solvents such as ethanol (B145695) under ultrasonication is a typical approach. psu.edu

Hydrolysis Procedures for Conjugated Metabolites

Synthetic cannabinoids, including this compound, undergo extensive metabolism, and their metabolites are often excreted in urine as glucuronide conjugates. nih.govuniklinik-freiburg.deresearchgate.netuoa.grpsu.edunih.govgtfch.orgresearchgate.netnih.govresearchgate.netresearchgate.net To detect and quantify these conjugated metabolites, hydrolysis is necessary to cleave the glucuronide bond and release the free metabolites. Enzymatic hydrolysis using β-glucuronidase is a common method for this purpose. nih.govuniklinik-freiburg.deuoa.grpsu.edunih.govgtfch.orgresearchgate.netnih.gov This enzymatic treatment is typically performed by incubating the urine sample with β-glucuronidase at an elevated temperature (e.g., 37°C or 90-95°C) for a specific period. psu.edugtfch.org Acid hydrolysis using hydrochloric acid has also been reported. psu.edu

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating this compound and its metabolites from other components in the extracted sample before detection and quantification.

Liquid Chromatography (LC)

Liquid chromatography is widely used for the analysis of synthetic cannabinoids and their metabolites, particularly when coupled with mass spectrometry. nih.govbiosynth.comresearchgate.netuoa.grnih.gov LC is suitable for separating these compounds based on their differing polarities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a well-established LC technique used for the analysis of synthetic cannabinoids. caymanchem.comnih.gov It offers good separation efficiency and can be coupled with various detectors, including UV detection and mass spectrometry. caymanchem.com HPLC-MS/MS methods have been developed for the detection and quantification of this compound and other synthetic cannabinoids in various matrices. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC)

UHPLC is an advanced form of HPLC that uses smaller particle size stationary phases and higher mobile phase flow rates and pressures, resulting in faster separations, improved resolution, and increased sensitivity. uniroma1.it UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) is a powerful technique frequently employed for the comprehensive analysis of synthetic cannabinoids and their metabolites in biological samples, including the detection of this compound and its metabolites. uniroma1.itoup.com UHPLC-MS/MS methods allow for the simultaneous screening and quantification of a large number of synthetic cannabinoids and their metabolites in a single run. nih.govnih.govuniroma1.it

Here is a summary of some analytical methods mentioning this compound or its metabolites:

MatrixSample PreparationChromatographic TechniqueDetection MethodAnalytes Included (examples)Source
UrineSalting-out LLE (ammonium acetate, acetonitrile) + β-glucuronidase hydrolysisUHPLCQTOF-MSThis compound metabolites, JWH-018, JWH-073, AM-2201, etc. uoa.grnih.govresearchgate.net
UrineLLE (chloroform or 1-chlorobutane) + pH adjustment + β-glucuronidase or acid hydrolysisLC or GCMS or MS/MSThis compound metabolites, JWH-018, JWH-073, etc. psu.edugtfch.org
UrineSLE+ columns + β-glucuronidase hydrolysisLCMS/MSThis compound, JWH-018, JWH-073, and metabolites of various synthetic cannabinoids nih.govnih.gov
HairMethanol (B129727) extractionUHPLCMS-MSAM-2201, JWH-007, JWH-015, JWH-018, JWH-019, JWH-073, JWH-081, JWH-098, JWH-122, JWH-200, this compound, etc. uniroma1.it
Whole BloodProtein precipitation (acetonitrile)LCMS/MSThis compound, JWH-412, MAB-CHMINACA, and other synthetic cannabinoids nih.gov
SerumSPE (C18)LCQTOF-MSVarious synthetic cannabinoids and metabolites researchgate.net
SerumLLELCMS-MSJWH-081, JWH-250, JWH-018, JWH-073, and other synthetic cannabinoids scispace.com
Plant MaterialEthanol extraction + ultrasonicationGCMSJWH-018, JWH-073, this compound, and other synthetic cannabinoids unodc.orgpsu.edu

Gas Chromatography (GC)

Gas Chromatography (GC) is a widely used technique for the analysis of synthetic cannabinoids, including this compound, particularly when coupled with mass spectrometry (MS) unodc.orggcms.czbohrium.com. GC separates volatile and semi-volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. For the analysis of synthetic cannabinoids in herbal mixtures, sample preparation often involves extraction with organic solvents like ethanol or methanol, followed by evaporation and reconstitution before injection into the GC system gcms.czbohrium.com. Derivatization procedures, such as using BSTFA with 1% TMCS, can be employed to enhance the sensitivity and detectability of compounds with polar functional groups, although this compound itself may not require derivatization gcms.cz.

GC coupled with Flame Ionization Detection (GC-FID) or Infrared Detection (GC-IRD) can also be used for qualitative analysis unodc.org. GC-IRD can be particularly useful in differentiating isomers based on their individual IR spectra unodc.org.

Studies have reported using Fast Gas Chromatography/Time of Flight Mass Spectrometry (FAST-GC/MS-TOF) for the rapid separation and identification of synthetic cannabinoids, including this compound. This method can separate a large number of compounds in a short analysis time, and deconvolution software can help identify superimposed peaks nih.govresearchgate.net. In one FAST-GC/MS-TOF analysis of a mixture of synthetic cannabinoids, this compound was observed to coelute or have very close retention times with CB-13 nih.govresearchgate.net.

Data from GC/MS analysis of this compound has provided characteristic ions for identification. For instance, major GC/MS ions reported for this compound include 375.3, 358.3, 318.3, 214.2, 189.1, and 144.1 gcms.cz. Ions commonly used for analysis are 375.3 (Target), 358.3 (Qualifier-1), and 318.3 (Qualifier-2), with a reported retention time of 13.69 minutes gcms.cz. The Limit of Detection (LOD) for this compound using GC/MS has been reported as 0.02 mg/g gcms.cz.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple and practical separation technique that can be used for the qualitative analysis of synthetic cannabinoids in herbal products unodc.orgrsc.orgscribd.com. In TLC, compounds are separated based on their differential migration on a stationary phase (a thin layer of adsorbent material on a plate) as a mobile phase (solvent) moves up the plate. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is used for identification.

Sample preparation for TLC of herbal products typically involves extracting the herbal material with a solvent such as acetonitrile or methanol unodc.org. While TLC is useful for separation, the identification of synthetic cannabinoids solely based on Rf values can be challenging, as different compounds may exhibit similar Rf values and visualization characteristics rsc.org. For example, JWH-081, JWH-251, and this compound have been reported to have the same Rf value in certain TLC systems, and their absorption of UV light and reaction with visualization reagents are very similar rsc.org. Therefore, TLC is often used as a preliminary screening method or in conjunction with other more specific techniques for confirmation unodc.org.

Spectrometric Detection and Identification Methods

Spectrometric methods are essential for the identification and structural elucidation of this compound.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. GC-MS is a widely used combination for the analysis of synthetic cannabinoids unodc.orggcms.czbohrium.com. Electron Ionization (EI) is a common ionization mode in GC-MS, which produces characteristic fragment ions that are useful for identification, although the molecular ion may be small or absent nih.gov. Chemical Ionization (CI) can be used to obtain molecular ion information but requires reagent gases nih.gov.

Mass spectral data for this compound includes major ions at m/z 375.3, 358.3, 318.3, 214.2, 189.1, and 144.1 gcms.cz. The molecular mass of this compound is 375.14 gcms.cz.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis. This technique is highly selective and sensitive and is widely used for the confirmation and quantification of synthetic cannabinoids, including this compound, in complex matrices like biological fluids and herbal mixtures nih.govunodc.orgbiosynth.comoup.comnih.gov. In MS/MS, a precursor ion (often the molecular ion or a characteristic fragment ion) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. The fragmentation pattern is unique to the compound and serves as a fingerprint for identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a prevalent method for the analysis of this compound and its metabolites nih.govbiosynth.comoup.comnih.gov. This hyphenated technique combines the separation power of LC with the specificity and sensitivity of MS/MS. LC-MS/MS methods for synthetic cannabinoids often utilize electrospray ionization (ESI) in positive mode and employ multiple reaction monitoring (MRM) for targeted analysis nih.govoup.comnih.govnih.gov. MRM involves monitoring specific precursor ion to product ion transitions, significantly increasing the selectivity of the analysis nih.gov.

For this compound, specific MRM transitions are monitored for quantification and confirmation. Studies have reported using LC-MS/MS for the simultaneous quantification of this compound and other synthetic cannabinoids and their metabolites in urine and oral fluid nih.govoup.comnih.gov. The lower limits of linearity for this compound in urine using LC-MS/MS have been reported in the range of 0.1–1.0 µg/l nih.gov.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition of ions. This technique is valuable for the identification of unknown synthetic cannabinoids and for confirming the identity of known compounds like this compound by providing a highly accurate mass-to-charge ratio for the molecular ion and fragment ions researchgate.netscispace.com. HRMS, often coupled with chromatography (e.g., LC-HRMS), can differentiate between compounds with similar nominal masses but different elemental compositions, increasing the confidence in identification.

Full-scan product ion accurate mass spectra of this compound have been recorded using HRMS researchgate.netscispace.com. Accurate mass measurements of generated fragment ions can be compared to theoretical masses to support structural identification researchgate.netscispace.com.

Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS and LC-MS/MS for the analysis of polar and semi-polar compounds like synthetic cannabinoids nih.govoup.comnih.govnih.govoup.com. ESI produces primarily protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻) or adduct ions, which are then introduced into the mass analyzer. For synthetic cannabinoids, including this compound, positive ESI mode is frequently used, yielding the protonated molecule as the precursor ion for MS/MS analysis nih.govoup.comnih.govnih.govoup.com. The parameters for ESI, such as capillary voltage, cone voltage, source temperature, and gas flows, are optimized to maximize ionization efficiency and signal intensity for the target analytes oup.comnih.govoup.com.

ESI-MS/MS in positive ionization mode with multiple reaction monitoring (MRM) is a standard approach for the sensitive and selective detection and quantification of this compound in biological samples nih.govoup.comnih.govnih.govoup.com.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds like this compound. It involves separating the components of a sample by gas chromatography before they are introduced into a mass spectrometer for detection and identification based on their mass-to-charge ratio (m/z) fragments. GC-MS is considered a preferred confirmatory method for synthetic cannabinoids lin-zhi.com.

Studies have detailed the application of GC-MS for the detection of this compound in matrices such as herbal incense blends and urine samples gcms.czredwoodtoxicology.combohrium.comresearchgate.netnih.gov. Characteristic mass spectral ions are crucial for the identification of this compound. For instance, analysis has shown major GC-MS ions for this compound to include m/z 375.3, 358.3, 318.3, 214.2, 189.1, and 144.1 gcms.cz. The molecular ion is observed at m/z 375 nih.gov. Specific ions like m/z 375.3, 358.3, and 318.3 have been used for target and qualifier ions in analytical methods gcms.cz.

The retention time in a GC system is another important parameter for identification. This compound has been reported to have a retention time of 13.69 minutes under specific GC-MS conditions gcms.cz. While GC-MS is highly effective, challenges such as potential thermal decomposition of some synthetic cannabinoids and similar fragmentation patterns among isomers can exist rsc.org.

Table 1: Characteristic GC-MS Ions for this compound

Ion (m/z)Relative Abundance / Use
375.3Major / Target Ion gcms.cz
358.3Major / Qualifier-1 Ion gcms.cz
318.3Major / Qualifier-2 Ion gcms.cz
214.2Major Ion gcms.cz
189.1Major Ion gcms.cz
144.1Major Ion gcms.cz
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF-MS)

MALDI-TOF-MS is an ambient ionization technique that can be used for the direct analysis of solid samples, including herbal mixtures suspected of containing synthetic cannabinoids unodc.org. It offers advantages such as simple and rapid operation, allowing for high-throughput screening unodc.org. MALDI-TOF-MS can be utilized as a "front screening" method for confiscated materials unodc.org. Additionally, this technique has been employed in the evaluation of immunogens prior to the development of antibodies for immunochemical detection assays google.comgoogle.com.

Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy is a valuable technique for the identification of organic compounds based on their characteristic vibrational modes. Different forms of IR spectroscopy are applied in the analysis of synthetic cannabinoids, including this compound.

Attenuated Total Reflectance Infrared Spectroscopy (ATR-IR)

ATR-IR is a surface-sensitive technique that allows for the direct analysis of solid or liquid samples with minimal preparation. ATR-IR spectra for this compound are available in spectral databases nih.govnih.gov. This technique is recommended for the identification of synthetic cannabinoids in seized materials unodc.org. When analyzing herbal mixtures, an extraction step is often performed, and the extract can be analyzed directly on the ATR diamond cell after evaporation of the solvent, yielding good IR spectra unodc.org. However, correlation factors when analyzing extracts may be slightly lower than for pure substances, necessitating careful plausibility checks unodc.org.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is a widely used technique for obtaining high-quality infrared spectra. Like ATR-IR, FTIR is recommended for the identification of synthetic cannabinoids unodc.org. FTIR provides a unique spectral fingerprint that can be compared to reference libraries for positive identification. The coupling of gas chromatography with infrared detection (GC-IR), which often utilizes FTIR, can be particularly useful for differentiating structural isomers that may exhibit similar mass spectra unodc.orgojp.govascld.orgojp.gov.

Immunochemical Detection Assays

Immunochemical assays, such as enzyme-linked immunosorbent assays (ELISAs) and lateral flow tests, provide rapid screening methods for the presumptive detection of synthetic cannabinoids, including this compound and its metabolites, in biological fluids like urine lin-zhi.comd-nb.inforesearchgate.net. These assays utilize antibodies that bind specifically to the target compounds.

Antibodies capable of detecting this compound in various matrices, including herbal mixtures and biological samples (whole blood, serum, plasma, or urine), have been developed google.comgoogle.com. Commercial immunoassay kits are available, and some have demonstrated the ability to detect this compound or its metabolites lin-zhi.com. While immunochemical assays are useful for rapid screening and separating presumptive positive samples, they are typically not as specific as chromatographic-mass spectrometric methods and require confirmation by more definitive techniques like GC-MS or LC-MS/MS lin-zhi.com.

Table 2: Examples of Immunochemical Assay Characteristics for Synthetic Cannabinoids (Illustrative based on general findings)

Assay TypeMatrixDetection FormatTypical ResultConfirmation Required
Lateral Flow TestUrineQualitativePresumptive + / -Yes
ELISAUrine, Blood, SerumQualitative / Semi-quantitativePresumptive + / -Yes

Enzyme-Linked Immunosorbent Assays (ELISA)

ELISA is an immunoassay technique widely used for the rapid screening of various substances, including synthetic cannabinoids and their metabolites, in biological samples like urine, blood, and oral fluid researchgate.netnih.govnih.govneogen.comoup.comrandoxtoxicology.com. ELISA kits designed to target synthetic cannabinoid metabolites, such as the JWH-018 N-(5-hydroxypentyl) metabolite, have shown cross-reactivity with other synthetic cannabinoids, including this compound metabolites nih.govoup.comneogen.com.

The principle of ELISA involves the competitive binding of analytes in the sample and enzyme-conjugated analytes to antibodies immobilized on a microplate neogen.comoup.comrandoxtoxicology.com. The extent of color development after adding a substrate is inversely proportional to the concentration of the analyte in the sample neogen.com. While primarily used for screening due to potential cross-reactivity, ELISA can provide a preliminary analytical test result, which should be confirmed by more specific methods like LC-MS/MS researchgate.netnih.govark-tdm.com.

Some studies have evaluated the performance of ELISA kits for synthetic cannabinoids, reporting on their sensitivity, specificity, and cross-reactivity profiles nih.govoup.com. For example, an ELISA kit targeting JWH-018 N-(5-hydroxypentyl) metabolite showed cross-reactivity with this compound N-(5-hydroxypentyl) metabolite nih.gov.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free biosensing technology that allows for the real-time monitoring of molecular interactions drugtargetreview.comnih.govyorksj.ac.uk. SPR can detect and quantify a wide range of biomolecules and their interactions, making it useful in drug discovery and analysis drugtargetreview.com. The technique measures changes in the refractive index at a sensor surface when a molecule binds to an immobilized ligand nih.govyorksj.ac.uk.

While SPR is widely used to investigate interactions like ligand-receptor binding and antigen-antibody interactions, its application for the direct detection and quantification of small molecules like this compound can be limited by sensitivity due to their low molecular weight drugtargetreview.comnih.gov. However, SPR biosensors can be developed for the determination of specific substances, and the technique offers advantages such as high sensitivity and specificity in certain applications yorksj.ac.ukpreprints.org. Research has utilized SPR to determine the receptor binding affinities of synthetic cannabinoids to cannabinoid receptors, demonstrating its utility in studying their interactions at a molecular level nih.gov.

Method Validation Parameters for Quantitative Analysis

Method validation is a critical process in analytical chemistry to ensure that a method is suitable for its intended purpose, providing reliable and accurate data ujpronline.compsu.eduwjarr.com. Key parameters evaluated during the validation of quantitative analytical methods for compounds like this compound include selectivity, specificity, linearity, accuracy, precision, and limits of detection and quantification oup.comujpronline.comwjarr.comeuropa.eueuropa.eu.

Selectivity and Specificity

Selectivity and specificity refer to the ability of an analytical method to unequivocally measure the target analyte in the presence of other components in the sample matrix, such as endogenous substances, other synthetic cannabinoids, or potential interfering compounds oup.comujpronline.compsu.eduwjarr.comeuropa.eu.

Validation involves demonstrating that the method can differentiate and measure the target analyte without interference from other substances. This is typically assessed by analyzing blank matrix samples and samples spiked with potential interfering compounds to ensure no significant signals are observed at the retention time or detection wavelength of the analyte oup.comnih.govuniklinik-freiburg.de. For synthetic cannabinoid analysis, this is particularly important due to the structural diversity and co-occurrence of various analogues in seized materials and biological samples oup.comnih.govuniklinik-freiburg.de.

Linearity and Calibration Models

Linearity is the ability of an analytical method to obtain test results that are directly proportional to the concentration of the analyte within a specified range ujpronline.comwjarr.comeuropa.eu. This is typically evaluated by analyzing a series of standards at different concentrations spanning the expected range of the analyte in the samples oup.comeuropa.eucorn12.dk.

A calibration curve is constructed by plotting the instrument response versus the analyte concentration oup.comcorn12.dk. Linear regression analysis is commonly used to determine the relationship between response and concentration, and the linearity is assessed by parameters such as the correlation coefficient (r or r²) oup.comresearchgate.netcorn12.dk. A high correlation coefficient close to 1 indicates good linearity oup.comcorn12.dk. The calibration model (e.g., linear, weighted) is chosen based on the best fit for the data oup.com.

Table 1: Example Linearity Data (Illustrative based on general validation principles)

Concentration (ng/mL)Instrument Response (Arbitrary Units)
LOQResponse at LOQ
Level 1Response 1
Level 2Response 2
Level 3Response 3
Level 4Response 4
Upper LimitResponse at Upper Limit

Note: Specific linearity ranges and response data for this compound would depend on the specific analytical method and matrix.

Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by the method to the true value or accepted reference value ujpronline.comwjarr.comeuropa.eu. Precision refers to the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample ujpronline.comwjarr.comeuropa.eu. Precision can be assessed at different levels, including repeatability (intra-assay precision, within a single run) and intermediate precision (inter-assay precision, between different runs, days, or analysts) europa.eueuropa.eucorn12.dk.

Accuracy is often evaluated by analyzing quality control (QC) samples or spiked blank matrix samples with known concentrations of the analyte oup.comujpronline.comeuropa.eu. The measured concentrations are compared to the theoretical concentrations, and the accuracy is expressed as a percentage of the target concentration or as bias oup.comuniklinik-freiburg.de. Precision is typically expressed as the standard deviation or relative standard deviation (coefficient of variation, %CV) of replicate measurements oup.comcorn12.dkresearchgate.net.

Table 2: Example Accuracy and Precision Data (Illustrative based on general validation principles)

QC LevelTheoretical ConcentrationMeasured Mean ConcentrationAccuracy (% of Target)Intra-day Precision (%CV)Inter-day Precision (%CV)
Low
Medium
High

Note: Specific accuracy and precision data for this compound would depend on the specific analytical method and matrix.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of the analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions ujpronline.comwjarr.comeuropa.eueflm.eu. The Limit of Quantification (LOQ) is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable accuracy and precision ujpronline.comwjarr.comeuropa.eueflm.eu.

LOD and LOQ are typically determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve europa.eucorn12.dkeflm.eu. For chromatographic methods, LOD can be estimated visually or calculated based on the noise level corn12.dkeflm.eu. LOQ is generally set at a concentration where the method demonstrates a specified level of precision and accuracy corn12.dkeflm.eu.

Reported LOD and LOQ values for synthetic cannabinoids, including those sometimes analyzed alongside this compound, vary depending on the matrix and the specific analytical technique used oup.comnih.govnih.govoup.comresearchgate.netuniklinik-freiburg.deresearchgate.net. For instance, LC-MS/MS methods for synthetic cannabinoids in oral fluid have reported LODs of 1 ng/mL and LOQs of 2.5 ng/mL oup.com. In serum, LODs for various synthetic cannabinoids have ranged from 5 to 50 pg/ml uniklinik-freiburg.de.

Table 3: Example LOD and LOQ Data for Synthetic Cannabinoids (Based on cited examples, may not be specific to this compound in all cases)

Matrix Effects and Recovery

Matrix effects and recovery are critical parameters evaluated during the validation of analytical methods for synthetic cannabinoids in biological samples. Studies have examined matrix effects (ME) and recovery (RE) for various synthetic cannabinoids, including this compound uniklinik-freiburg.de. In one study focusing on urine analysis of synthetic cannabinoids and their metabolites using LC-MS/MS, extraction efficiencies ranged from 44–110%, and matrix effects ranged from -73 to 52% nih.gov. Another study evaluating a method for synthetic cannabinoid metabolites in urine reported matrix effect biases in the range of 0.4 to 10.1% and extraction recoveries between 65–99% researchgate.net. Qualitative matrix effect studies using LC-QTOF-MS for synthetic cannabinoids in urine indicated matrix effects at the beginning of the chromatogram, with the signal returning to baseline later uoa.gr.

Stability Studies of Analytes

Stability studies are essential to ensure the reliability of analytical results over time and under various storage conditions. For synthetic cannabinoid metabolites in human urine, analytes have been reported to be stable under storage conditions of 4°C and -20°C for 14 days, and after three freeze-thaw cycles researchgate.net. Stability testing in analytical chemistry generally involves evaluating how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light neopharmlabs.comjapsonline.com. These studies help identify degradation products and establish degradation pathways neopharmlabs.com.

Application in Forensic Toxicology and Analytical Chemistry Research

This compound is relevant in forensic toxicology due to its identification as a synthetic cannabinoid found in seized materials and biological samples caymanchem.combiosynth.commums.ac.ir. It has been identified in herbal products caymanchem.comcaymanchem.com. Sophisticated chromatographic methods combined with mass spectrometry are used as confirmatory techniques for the analysis of synthetic cannabinoids, including this compound, in biological samples in forensic toxicology mums.ac.ir. LC-MS/MS methods have been developed and validated for the simultaneous quantification of multiple synthetic cannabinoids, including this compound, and their metabolites in urine, which is valuable for confirming screening results in forensic analysis nih.gov. The constant emergence of new synthetic cannabinoid analogs poses an ongoing challenge in toxicological analysis, requiring continuous updates to analytical assays nih.govnih.gov.

This compound is also used as an analytical reference standard in research and forensic applications caymanchem.com. Research in analytical chemistry focuses on developing and validating methods for the detection and quantification of synthetic cannabinoids in various matrices nih.govuoa.group.com. This includes investigating matrix effects, recovery, and stability of these compounds to ensure the accuracy and reliability of analytical data uniklinik-freiburg.deresearchgate.netneopharmlabs.com.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound57458928
JWH 398 N-(4-hydroxypentyl) metabolite91730331
JWH 398 N-(5-hydroxypentyl) metabolite1379604-69-9 (CAS Number, PubChem CID not found in search results)
JWH 398 N-pentanoic acid metabolitePubChem CID not found in search results (mentioned in nih.gov)

Data Tables

While detailed quantitative data tables for matrix effects, recovery, or stability specifically for this compound were not extensively available in the search results in a format suitable for direct interactive table generation, the search results provided ranges and general findings from studies that included this compound as part of a panel of synthetic cannabinoids.

Based on the information from result nih.gov and researchgate.net, here is a summary of reported ranges for Matrix Effects and Recovery in studies involving this compound:

ParameterMatrixAnalytical MethodReported Range (%)Source
Extraction EfficiencyUrineLC-MS/MS44 – 110 nih.gov
Matrix EffectUrineLC-MS/MS-73 – 52 nih.gov
Matrix Effect BiasUrineLC-MS/MS0.4 – 10.1 researchgate.net
Extraction RecoveryUrineLC-MS/MS65 – 99 researchgate.net

Please note that these ranges represent findings from studies analyzing multiple synthetic cannabinoids, including this compound, and may not be specific solely to this compound in all cases.

Regarding stability, result researchgate.net indicates that the analytes, including synthetic cannabinoid metabolites, were stable under specific storage conditions.

Analyte TypeStorage ConditionDurationFindingSource
Synthetic cannabinoid metabolites (including those of this compound)4°C and -20°C14 daysStable researchgate.net
Synthetic cannabinoid metabolites (including those of this compound)Freeze-thaw cycles3 cyclesStable researchgate.net

These tables summarize the data found in the search results regarding matrix effects, recovery, and stability in the context of analytical methods applied to this compound and other synthetic cannabinoids.

Structure Activity Relationship Sar Studies of Jwh 398 and Analogs

Impact of Naphthalene (B1677914) Ring Substitution on Receptor Binding

Substitution on the naphthalene ring of naphthoylindoles, such as JWH-398, significantly impacts their affinity for cannabinoid receptors. Studies have explored the effects of different substituents, particularly halogens, at various positions on the naphthalene ring. For this compound, a chlorine atom is located at the 4-position of the naphthoyl group. nih.govuni.lu

Research comparing this compound (4-chloro) with analogs substituted at the 4-position with other halogens or a methoxy (B1213986) group has provided insights into the steric and electronic requirements for optimal receptor binding. For instance, a study comparing this compound (4-chloro, Kᵢ CB1 = 2.3 nM) with JWH-412 (4-fluoro, Kᵢ CB1 = 7.2 nM) and JWH-387 (4-bromo, Kᵢ CB1 = 1.2 nM) suggests that the nature of the substituent at the 4-position influences CB1 affinity. researchgate.netnih.gov The difference in affinity between these analogs indicates that both the size (steric effect) and electron-withdrawing or donating properties (electronic effect) of the substituent play a role in how effectively the compound binds to the receptor. researchgate.net

Further studies have investigated substitutions at the 8-position of the naphthoyl group. These modifications can also affect receptor affinities and selectivity, with some 8-halogenated derivatives showing selectivity for the CB2 receptor. researchgate.netnih.gov

Role of Indole (B1671886) Moiety and N-Alkyl Chain in Pharmacological Activity

The indole moiety and the N-alkyl chain attached to the indole nitrogen are crucial structural elements for the pharmacological activity of JWH compounds, including this compound. The indole ring serves as a core scaffold, and modifications to this part of the molecule can alter receptor interaction. nih.govkcl.ac.uk

Steric and Electronic Effects on Cannabinoid Receptor Interaction

The interaction of this compound and its analogs with cannabinoid receptors is governed by a combination of steric and electronic effects. The shape and size of the molecule (steric effects) must fit within the binding pocket of the receptor, while the distribution of electrons and the presence of polar or non-polar groups (electronic effects) influence the types of interactions (e.g., hydrogen bonding, van der Waals forces, pi-pi stacking) that occur between the ligand and the receptor. researchgate.netresearchgate.net

Comparative SAR Analysis within the JWH Series and Other Synthetic Cannabinoids

This compound is part of a large series of synthetic cannabinoids developed by John W. Huffman and colleagues. wikipedia.orgnih.gov Comparative SAR analysis within the JWH series and with other classes of synthetic cannabinoids provides valuable insights into the structural determinants of cannabinoid receptor activity.

Comparing this compound to the parent compound JWH-018 (1-pentyl-3-(1-naphthoyl)indole), which lacks the chlorine atom at the 4-position of the naphthoyl group, highlights the impact of this specific substitution. JWH-018 also has high affinity for the CB1 receptor (Kᵢ = 9 ± 5 nM). researchgate.netnih.gov The slightly lower Kᵢ value for this compound (2.3 nM) suggests that the 4-chloro substitution can enhance CB1 binding affinity compared to the unsubstituted naphthoyl analog. wikipedia.orgresearchgate.netnih.gov

SAR studies across the JWH series have explored variations in the naphthoyl or phenylacetyl group, the indole ring substitution, and the N-alkyl chain. nih.govnih.govunodc.org These studies have shown that different structural motifs can lead to varying degrees of affinity and efficacy at CB1 and CB2 receptors. For example, phenylacetylindoles like JWH-250 generally show reduced CB1 affinity compared to naphthoylindoles. researchgate.net Other classes of synthetic cannabinoids, such as cyclohexylphenols or indole carboxamides, possess distinct structures and SARs, further illustrating the diverse chemical space capable of interacting with cannabinoid receptors. nih.govmdpi.com

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational chemistry and molecular modeling techniques are increasingly used to complement experimental SAR studies and provide a deeper understanding of how synthetic cannabinoids like this compound interact with cannabinoid receptors at the molecular level. core.ac.ukugal.ro

Ligand-Receptor Docking Simulations

Ligand-receptor docking simulations are employed to predict the preferred binding orientation and conformation of this compound and its analogs within the binding pockets of CB1 and CB2 receptors. core.ac.ukmdpi.com These simulations can help visualize the key interactions between the ligand and specific amino acid residues in the receptor, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking interactions. researchgate.netcore.ac.uk By analyzing the predicted binding poses and interaction energies, researchers can gain insights into the structural features that are important for high-affinity binding. core.ac.uk Docking studies can also help explain the observed differences in binding affinity between closely related analogs by revealing how subtle structural changes affect their fit and interactions within the receptor site. core.ac.uknih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that relate the structural properties (descriptors) of a series of compounds to their biological activity (e.g., receptor binding affinity, potency). ugal.ro By applying QSAR methods to sets of this compound analogs with known receptor binding data, researchers can identify the key molecular descriptors that are predictive of activity. ugal.ro These descriptors can represent various aspects of molecular structure, including electronic properties, steric parameters, and lipophilicity. ugal.ro QSAR models can be used to predict the activity of novel, unsynthesized compounds and to guide the design of new analogs with desired pharmacological profiles. ugal.ro While specific QSAR models for this compound were not extensively detailed in the search results, the application of QSAR in the study of synthetic cannabinoids, including the JWH series, is a recognized approach for SAR elucidation and the prediction of biological activity. ugal.ro

Compound NameStructureCB1 Kᵢ (nM)CB2 Kᵢ (nM)CB1/CB2 Selectivity Ratio
This compound(4-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone2.3 ± 0.12.8 ± 0.20.8
JWH-018(1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone9 ± 52.9 ± 2.63.1
JWH-412(4-fluoronaphthalen-1-yl)(1-pentylindol-3-yl)methanone7.2 ± 0.53.2 ± 0.52.3
JWH-387(4-bromonaphthalen-1-yl)(1-pentylindol-3-yl)methanone1.2 ± 0.11.1 ± 0.11.1
JWH-400(4-chloronaphthalen-1-yl)-(1-propylindol-3-yl)methanone---
JWH-081(4-methoxynaphthalen-1-yl)(1-pentylindol-3-yl)methanone1.2 nM--
JWH-2502-(2-methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone11 nM--
JWH-015(2-methyl-1-propyl-1H-indol-3-yl)(naphthalen-1-yl)methanone164 nM1.3 nM126
WIN 55,212-2[(3S,4S)-9-[Hydroxymethyl]-6,6-dimethyl-3-(2-methyloctan-2-yl)-1-oxotetrahydrocannabinol-7]acetic acid~1 nM~1 nM~1
CP 55,940(–)-cis-3-[2-Hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexan-1-ol~0.5 nM~0.5 nM~1
Δ9-THC(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol41 ± 2 nM36 ± 10 nM1.1

Note: Kᵢ values can vary between studies due to different experimental conditions. unodc.org

Future Research Directions and Unanswered Questions

Elucidation of Novel Metabolic Pathways and Less Characterized Metabolites

While some metabolic pathways of synthetic cannabinoids, including those structurally similar to JWH-398 like JWH-018 and JWH-073, have been explored, there is a need to fully elucidate the metabolic fate of this compound. Studies on similar compounds indicate that hydroxylation of the N-alkyl chain and the indole (B1671886) moiety are common phase I metabolic pathways, followed by phase II glucuronidation. nih.govdshs-koeln.denih.govresearchgate.net Carboxylation at the alkyl chain has also been observed for several JWH compounds. dshs-koeln.de However, less characterized or novel metabolic pathways specific to this compound may exist. Identifying these pathways and the structures of less characterized metabolites is essential for developing accurate detection methods and understanding the full spectrum of compounds present after exposure. Research on JWH-018 has shown that some hydroxylated metabolites retain significant in vitro and in vivo activity at CB1 receptors, highlighting the importance of studying the biological activity of this compound metabolites. nih.govnih.gov

Development of Advanced Analytical Techniques for Comprehensive Screening

The rapid emergence of new synthetic cannabinoid analogs necessitates the continuous development of advanced analytical techniques for their comprehensive screening and identification in biological matrices and seized materials. rsc.orggoogle.com While techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are widely used, the structural diversity and evolving nature of these compounds present ongoing challenges. uoa.grnih.govuniklinik-freiburg.deresearchgate.netnih.gov Time-of-flight mass spectrometry (TOF-MS) is considered superior for its ability to quickly include and identify new metabolites. uoa.grnih.gov Research is needed to develop methods that can efficiently screen for a wide range of known and emerging this compound metabolites, potentially utilizing high-resolution mass spectrometry (HRMS) and ambient ionization techniques. unodc.org The instability of some parent synthetic cannabinoids in biological samples also emphasizes the need for robust methods capable of detecting stable metabolites. nih.gov

Analytical techniques used for synthetic cannabinoid detection include:

TechniqueApplicationCitation
LC-MS/MSDetection and quantification in various matrices caymanchem.comuoa.grnih.govuniklinik-freiburg.deresearchgate.netnih.govredwoodtoxicology.com
GC-MSIdentification in seized materials and biological fluids researchgate.netnih.gov
LC-QTOF-MSComprehensive analysis and metabolite identification uoa.grnih.gov
HRMSScreening and identification of novel compounds unodc.org
Ambient Ionization Mass SpectrometryRapid screening without sample preparation unodc.org

Deepening Understanding of Metabolite Pharmacodynamics and Pharmacokinetics in Preclinical Models

A critical unanswered question pertains to the specific pharmacodynamics and pharmacokinetics of this compound and its individual metabolites in preclinical models. While this compound is known to be a CB1 and CB2 agonist, the activity profiles of its metabolites are less understood. caymanchem.comglpbio.com Studies on similar synthetic cannabinoids have shown that metabolites can retain or have altered activity compared to the parent compound. nih.govnih.govnih.gov Future research should focus on characterizing the receptor binding affinity, efficacy, and signaling pathways activated by specific this compound metabolites. Furthermore, detailed pharmacokinetic studies in preclinical models are needed to understand the absorption, distribution, metabolism, and excretion of this compound and its metabolites, which can inform the interpretation of analytical findings and potential toxicological profiles. mdpi.comannualreviews.org

Exploration of Structure-Activity Relationships for Emerging Analogs

The continuous appearance of new synthetic cannabinoid analogs structurally related to the JWH series, including those with modifications to the naphthoyl or indole rings or the pentyl chain, necessitates ongoing research into structure-activity relationships (SAR). kcl.ac.ukresearchgate.netservice.gov.ukeuropa.euresearchgate.net Understanding how minor structural changes influence receptor binding affinity, efficacy, and metabolic pathways is crucial for predicting the pharmacological properties of emerging analogs and for the development of targeted detection methods. Studies comparing this compound (with a 4-chloro substituent) to analogs with different substituents, such as JWH-412 (4-fluoro) and JWH-387 (4-bromo), have already provided insights into the impact of halogenation on CB1 affinity. researchgate.net Further systematic SAR studies are needed to anticipate the properties of novel compounds appearing on the market.

An example of SAR insights from related JWH compounds:

CompoundNaphthoyl SubstituentCB1 Ki (nM)CB2 Ki (nM)Citation
JWH-018None9 ± 52.9 ± 2.6 researchgate.net
JWH-4124-Fluoro7.2 ± 0.53.2 ± 0.5 researchgate.net
This compound4-Chloro2.3 ± 0.12.8 ± 0.2 caymanchem.comresearchgate.net
JWH-3874-Bromo1.2 ± 0.11.1 ± 0.1 researchgate.net

Note: Ki values indicate receptor binding affinity, with lower values indicating higher affinity.

Investigating Receptor Signaling Bias and Allosteric Modulation

Research into the receptor signaling bias and allosteric modulation of this compound and its metabolites at cannabinoid receptors represents another important future direction. Cannabinoid receptors can couple to different intracellular signaling pathways, and different ligands can show bias towards activating certain pathways over others. nih.govacs.orgbiorxiv.org Investigating whether this compound or its metabolites exhibit signaling bias at CB1 and CB2 receptors could provide insights into their distinct pharmacological effects. Additionally, exploring the potential for this compound and its metabolites to act as allosteric modulators, or for other compounds to allosterically modulate the effects of this compound, could reveal novel mechanisms of action and potential strategies for counteracting their effects. mdpi.comliberty.edunih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting and quantifying JWH-398 in complex matrices (e.g., biological samples or herbal blends)?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC/MS) is widely used due to its sensitivity and specificity for synthetic cannabinoids like this compound. Key parameters include optimized ionization settings to mitigate ion suppression, which is common for lipophilic compounds such as this compound . Sample preparation should involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to reduce matrix interference. Method validation must adhere to guidelines for precision, accuracy, and limits of detection, as emphasized in standardized protocols .

Q. How should researchers design experiments to evaluate this compound’s receptor-binding affinity and selectivity?

  • Methodological Answer : Employ in vitro competitive binding assays using CB1 and CB2 receptor-expressing cell lines. Normalize results against reference agonists (e.g., CP55,940) and include controls for non-specific binding. Dose-response curves and IC50 calculations should follow established pharmacological frameworks . Reproducibility requires detailed documentation of buffer conditions, incubation times, and temperature controls .

Q. What are the best practices for conducting a systematic literature review on this compound’s toxicological profile?

  • Methodological Answer : Use databases like PubMed and Scopus with keywords such as "this compound," "synthetic cannabinoids," and "toxicity." Prioritize primary sources (peer-reviewed studies) over secondary summaries. Critically assess methodologies, sample sizes, and statistical analyses to identify knowledge gaps, as outlined in research integrity guidelines .

Advanced Research Questions

Q. How can researchers mitigate ion suppression effects in GC/MS analysis of this compound, particularly in lipid-rich samples?

  • Methodological Answer : Implement matrix-matched calibration standards and deuterated internal standards (e.g., this compound-d9) to correct for ion suppression. Enhance sample cleanup using dispersive SPE with C18 sorbents. Optimize chromatographic conditions (e.g., column temperature gradient) to separate this compound from co-eluting lipids .

Q. What strategies are effective for resolving contradictions in reported metabolic pathways of this compound across studies?

  • Methodological Answer : Conduct cross-laboratory validation using standardized in vitro hepatocyte or microsomal models. Compare metabolite profiles via high-resolution LC-MS/MS and employ isotopic labeling to trace biotransformation pathways. Transparent reporting of negative or conflicting data is critical, as per research integrity principles .

Q. How can multi-modal approaches (e.g., combining GC/MS and NMR) enhance structural elucidation of this compound derivatives?

  • Methodological Answer : Use GC/MS for initial identification of fragmentation patterns and NMR (1H/13C) for stereochemical confirmation. Collaborative data-sharing platforms (e.g., PubChem) should be leveraged to cross-validate spectral libraries. Document synthetic routes and purity metrics rigorously to avoid mischaracterization .

Q. What experimental design considerations are critical for studying this compound’s long-term neurobehavioral effects in animal models?

  • Methodological Answer : Adopt a longitudinal cohort design with staggered dosing regimens. Include behavioral assays (e.g., open-field tests, elevated plus maze) and histopathological analysis of brain tissues. Control for confounding variables (e.g., strain-specific pharmacokinetics) and adhere to ethical guidelines for animal research .

Key Methodological Resources

  • Data Reproducibility : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align research objectives with current gaps in synthetic cannabinoid studies .
  • Conflict Resolution : Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses and minimize bias in data interpretation .
  • Transparency : Pre-register study protocols on platforms like Open Science Framework and disclose all methodological deviations in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.